molecular formula C8H10O3 B3029134 Methyl 3-oxocyclohex-1-enecarboxylate CAS No. 54396-74-6

Methyl 3-oxocyclohex-1-enecarboxylate

Cat. No. B3029134
CAS RN: 54396-74-6
M. Wt: 154.16 g/mol
InChI Key: ZAFRZAWONSENGC-UHFFFAOYSA-N
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Description

Methyl 3-oxocyclohex-1-enecarboxylate is a chemical compound that is part of a broader class of organic molecules with potential applications in various fields, including medicinal chemistry and material science. The compound features a cyclohexene ring with a ketone and an ester functional group, which makes it a versatile intermediate for further chemical transformations.

Synthesis Analysis

The synthesis of related cyclohexene derivatives has been explored in several studies. For instance, the scalable synthesis of methyl 1-amino-3-(4-bromophenyl)cyclopentanecarboxylate, an intermediate for S1P1 receptor agonists, has been achieved with high enantiomeric and diastereomeric excess, demonstrating the potential for producing complex cyclohexene-based molecules in a stereoselective manner . Similarly, the first synthesis of methyl 1-hydroxy-6-oxo-2-cyclohexenecarboxylate, a component of salicortin and tremulacin, was developed through a Birch reduction followed by oxidation, showcasing a practical approach to synthesizing cyclohexene derivatives .

Molecular Structure Analysis

The molecular structure of cyclohexene derivatives can be complex, with stereochemistry playing a significant role. For example, the electrochemical hydrodimerisation of methyl 4-tert-butylcyclohex-1-enecarboxylate was found to be highly stereoselective, with the structure confirmed by X-ray crystallography . This highlights the importance of understanding the three-dimensional arrangement of atoms within cyclohexene derivatives for predicting their reactivity and properties.

Chemical Reactions Analysis

Cyclohexene derivatives can undergo a variety of chemical reactions. The equilibration of methyl 3-oxo-cis-cycloundec-1-enecarboxylate and its isomers using a basic catalyst showed different results compared to analogous systems, indicating that the ring size can significantly affect the outcome of chemical reactions . Additionally, the synthesis of enantiopure methyl cyclopentanecarboxylate derivatives from nitrohexofuranoses involved intramolecular cyclization, demonstrating the transformation of cyclohexene derivatives into other cyclic structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclohexene derivatives are influenced by their functional groups and molecular geometry. For example, the synthesis of methyl 3-oxo-2,6,6-trimethylcyclohex-1-ene-1-carboxylate, an intermediate for strigol, involved an eight-step process with an overall yield of 48%, indicating the complexity and challenges associated with synthesizing such compounds . The chemistry of methyl 3-hydroxycyclohexa-1,5-diene-1-carboxylate, a methyl benzoate hydrate, was explored through various reactions such as dehydration and epoxidation, providing insights into the reactivity of the hydroxyl and carboxylate groups in cyclohexene derivatives .

Scientific Research Applications

Arylation Studies

Research has demonstrated the utility of Methyl 3-oxocyclohex-1-enecarboxylate in arylation processes. Ackland and Pinhey (1987) explored the arylation of ethyl 4-oxocyclohex-2-enecarboxylate and its derivatives by aryl-lead triacetates, noting regiospecific arylation at C-1 in good yield for certain derivatives (Ackland & Pinhey, 1987).

Anticonvulsant Enaminones Study

Scott et al. (1993) investigated methyl 4-[(p-chlorophenyl)amino]-6-methyl-2-oxocyclohex-3-en-1-oate and its analogs for anticonvulsant activities using the amygdala kindling model. However, the study concluded that these compounds did not show activity against amygdala kindled seizures (Scott et al., 1993).

Alkyl-Substituted Cyclohexenones Synthesis

Mcandrew (1979) focused on synthesizing 4-alkyl-3-methylcyclohex-2-enones from ethyl 2-methyl-4-oxocyclohex-2-enecarboxylate (Hagemann's ester) via alkylation of its ethylene glycol acetal. This study provided a route for obtaining unsaturated ketones using the isomeric keto-ester, ethyl 4-methyl-2-oxocyclohex-3-enecarboxylate, as a starting material (Mcandrew, 1979).

Electroorganic Reactions

Utley et al. (1995) studied the electrochemical hydrodimerisation of Methyl 4-tert-Butylcyclohex-1-enecarboxylate, revealing a highly stereoselective process that forms a hydrodimer with specific structural features, as confirmed by X-ray crystallography (Utley et al., 1995).

Amino-Acid Synthesis

Matsushima and Kino (2009) developed a novel approach for producing 2-amino-3-hydroxycycloalkanecarboxylic acids and their derivatives, utilizing trichloroacetimidates derived from methyl 3-hydroxycycloalk-1-enecarboxylates. This process involved stereoselective intramolecular conjugate addition reactions to produce oxazolines (Matsushima & Kino, 2009).

Diels–Alder Reactions

Ansell and Clements (1971) described the Diels–Alder reactions of certain dienes with methyl acrylate, yielding 2-arylcyclohex-3-enecarboxylates. This reaction's course was influenced by the nature of the aryl-substituent, demonstrating a key application in organic synthesis (Ansell & Clements, 1971).

Herbicide Analysis in Ground Water

Gomyo et al. (1991) developed an analytical method for detecting alloxydim-sodium, a herbicide, and its degradation products in groundwater. They converted these compounds to simpler forms for GC-MS analysis, demonstrating the compound's relevance in environmental monitoring (Gomyo et al., 1991).

Safety and Hazards

The safety information for “Methyl 3-oxocyclohex-1-enecarboxylate” indicates that it is a warning-class substance . The hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) .

Mechanism of Action

Target of Action

It is used as a reagent in the synthesis of many natural products including sterols, trisporic acids, and terpenoids .

Mode of Action

The compound interacts with its targets through chemical reactions, contributing to the synthesis of various natural products . The exact mode of action is dependent on the specific reaction conditions and the other reactants involved.

Biochemical Pathways

The biochemical pathways affected by Methyl 3-oxocyclohex-1-enecarboxylate are related to the synthesis of sterols, trisporic acids, and terpenoids . These compounds play crucial roles in various biological processes, including cell membrane structure (sterols), fungal communication (trisporic acids), and a wide range of functions in plants (terpenoids).

Pharmacokinetics

It is known to have high gi absorption and is bbb permeant .

Result of Action

The result of the action of this compound is the synthesis of various natural products, including sterols, trisporic acids, and terpenoids . These compounds have significant roles in various biological processes, contributing to the overall functioning of the organisms in which they are found.

properties

IUPAC Name

methyl 3-oxocyclohexene-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3/c1-11-8(10)6-3-2-4-7(9)5-6/h5H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAFRZAWONSENGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=O)CCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40342355
Record name Methyl 3-oxocyclohex-1-ene-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40342355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

54396-74-6
Record name Methyl 3-oxocyclohex-1-ene-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40342355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Oxo-cyclohex-1-enecarboxylic acid methyl ester
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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